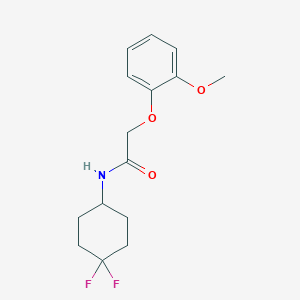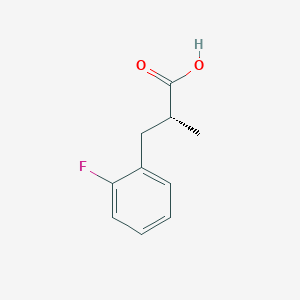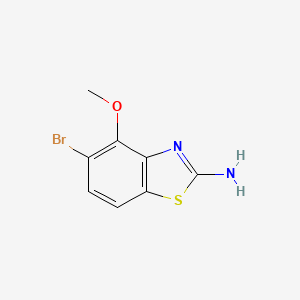
2-Benzothiazolamine, 5-bromo-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolamine, 5-bromo-4-methoxy- is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound is characterized by the presence of a bromo and a methoxy group on the benzothiazole scaffold. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the introduction of various substituents to the benzothiazole core to study their influence on the compound's properties and biological activities. For instance, a green synthetic protocol has been developed for introducing substituents at the C-6 position of the 2-arylbenzothiazole nucleus, which has shown potential in producing compounds with antioxidant, antibacterial, and antitumor activities . Another example is the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, which is an intermediate for electroluminescent materials .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a related compound, 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, was determined using single-crystal X-ray diffraction, revealing an inter-ring twist angle and providing insights into the stability conferred by non-hydrogen bonding substituents . Similarly, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was characterized using spectroscopic techniques and theoretical calculations, highlighting the importance of intermolecular interactions in its supramolecular architecture .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromo group in the presence of different nucleophiles . Additionally, cyclic transformations of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones into different heterocyclic compounds have been reported, showcasing the versatility of bromo-substituted compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. The presence of methoxy and bromo groups can affect the compound's spectral properties, such as UV absorption and fluorescence . Furthermore, the introduction of substituents can significantly impact the compound's biological activity, as seen in the structure-activity relationship studies of benzothiazole derivatives with antiproliferative activity against tumor cell lines . The reactivity of these compounds can also be studied using computational methods, such as density functional theory (DFT) calculations, to identify potential reactive sites and understand their stability and interactions with other molecules .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Benzothiazoles
Anticancer Applications Benzothiazoles, particularly 2-arylbenzothiazoles, have emerged as potent antitumor agents. Their structural simplicity and synthetic accessibility make them attractive candidates for the development of new chemotherapeutic agents. Benzothiazole derivatives have shown promising results in anticancer research, with several compounds under development for treating cancer due to their ability to act as ligands for various biomolecules (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Antimicrobial and Anti-Inflammatory Applications Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been shown to possess antiviral, antimicrobial, antiallergic, antidiabetic, and anti-tumor properties, making them significant in the medicinal chemistry field (Bhat & Belagali, 2020).
Development and Importance in Medicinal Chemistry
Structural Modifications and SAR Recent research has focused on the structural modifications of the benzothiazole scaffold to develop new antitumor agents and other pharmacological activities. The studies cover various series of benzothiazoles and their conjugates, emphasizing the importance of the benzothiazole nucleus in drug discovery and its potential in developing new therapeutic agents (Ahmed et al., 2012).
Comprehensive Reviews on Benzothiazoles Comprehensive reviews on benzothiazole derivatives have highlighted their importance across a wide range of medicinal chemistry applications. These compounds are considered crucial moieties in biologically active compounds and pharmaceutical agents, showcasing a vast spectrum of pharmacological properties (Keri et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-7-4(9)2-3-5-6(7)11-8(10)13-5/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOLKSTBAQIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1,3-benzothiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

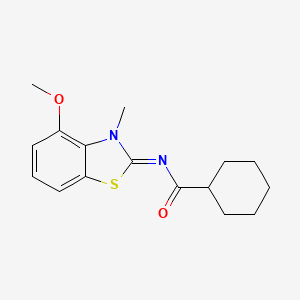


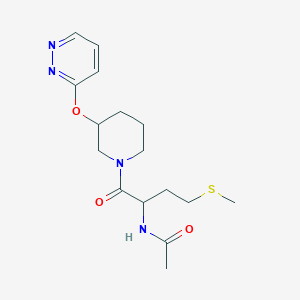

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

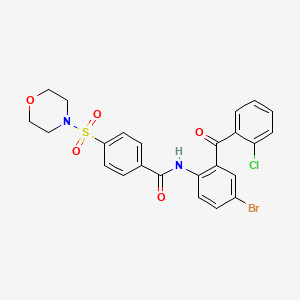

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)
![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)
